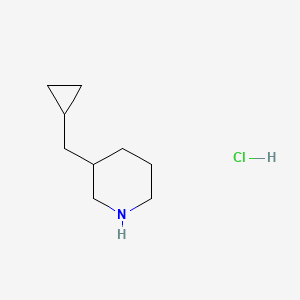

3-(Cyclopropylmethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(cyclopropylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-9(7-10-5-1)6-8-3-4-8;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDVWNINQMLZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Cyclopropylmethyl Halides

The most direct method for synthesizing 3-(cyclopropylmethyl)piperidine hydrochloride involves the alkylation of piperidine with cyclopropylmethyl halides (e.g., chlorides or bromides). This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom of piperidine acts as a nucleophile, displacing the halide ion.

-

Reactants : Piperidine (1.0 eq), cyclopropylmethyl chloride (1.2 eq)

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Conditions : Reflux at 40–60°C for 12–24 hours under inert atmosphere

-

Workup : The crude product is extracted, dried over MgSO₄, and purified via column chromatography (SiO₂, eluent: hexane/ethyl acetate 4:1).

-

Yield : 60–75% (free base), followed by hydrochloride salt formation using HCl gas in diethyl ether (yield: >90%).

Key Challenges :

-

Competing side reactions (e.g., over-alkylation) due to piperidine’s basicity.

-

Sensitivity of the cyclopropyl group to ring-opening under acidic or high-temperature conditions.

Resolution of Racemic Mixtures Using Chiral Acids

A patent (CN103435538A) describes a resolution-based approach for enantiomerically pure piperidine derivatives, which can be adapted for 3-(cyclopropylmethyl)piperidine hydrochloride ().

-

Formation of Diastereomeric Salts :

-

Racemic 3-(cyclopropylmethyl)piperidine is reacted with D-mandelic acid in methyl tert-butyl ether/isopropanol (1:1) at 70°C for 6 hours.

-

The (R)-enantiomer selectively precipitates as a D-mandelate salt.

-

-

Salt Cleavage :

-

The salt is treated with pivaloyl chloride in a methanol/water mixture (pH 10–11) to yield (R)-N-pivaloyl-3-piperidine amide.

-

-

Hydrolysis and Hydrochloride Formation :

-

The amide is hydrolyzed using sodium hypochlorite, followed by HCl treatment to obtain the hydrochloride salt.

-

Advantages :

-

High enantiomeric excess (>98% ee).

-

Scalable for industrial production.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | THF > DCM > EtOAc | Higher polarity solvents improve nucleophilicity of piperidine. |

| Temperature | 50–60°C | Temperatures >70°C promote side reactions. |

| Reaction Time | 12–18 hours | Prolonged time increases conversion but risks decomposition. |

Data derived from and indicate that THF maximizes yield (75%) compared to DCM (65%) due to better solubility of intermediates.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates alkylation by facilitating interfacial reactions (). For example:

-

Catalyst : TBAB (0.1 eq)

-

Yield Improvement : 68% → 82%

-

Side Products : Reduced from 15% to 5%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 1.02–1.10 (m, 4H, cyclopropane), 2.85–3.10 (m, 6H, piperidine), 3.45 (d, J = 7.2 Hz, 2H, CH₂-cyclopropane) |

| IR (KBr) | 3420 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C-N bend) |

| MS (ESI+) | m/z 140.1 [M-Cl]+ |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

3-(Cyclopropylmethyl)piperidine hydrochloride serves as a critical building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the modification and development of new compounds with potential therapeutic applications.

- Synthesis of Derivatives : The compound can be transformed into various derivatives through substitution reactions, which can enhance biological activity or alter pharmacokinetic properties. For instance, studies have shown that derivatives containing this moiety exhibit significant antibacterial activities against resistant strains of bacteria like Streptococcus pneumoniae and Streptococcus pyogenes .

Biology

In biological research, 3-(Cyclopropylmethyl)piperidine hydrochloride is employed to study various biological pathways and mechanisms involving piperidine derivatives.

- Receptor Interaction : The compound has been shown to interact with specific receptors such as histamine H3 and sigma-1 receptors, which play roles in pain modulation and neuroprotection .

- Antibacterial Properties : Research indicates that derivatives of this compound exhibit notable antibacterial activity. For example, studies have demonstrated that certain analogs show strong efficacy against antibiotic-resistant strains .

Medicine

The therapeutic potential of 3-(Cyclopropylmethyl)piperidine hydrochloride is being explored in drug development.

- Analgesic Effects : Compounds based on this structure have demonstrated broad-spectrum analgesic effects in pain models, indicating their potential for developing new pain management therapies .

- Antimicrobial Applications : The compound has been investigated for its potential as a novel therapeutic agent in treating resistant infections due to its significant antibacterial properties .

Antibacterial Activity Study

A study evaluated the efficacy of 3-(Cyclopropylmethyl)piperidine derivatives against resistant bacterial strains. Results indicated that those containing the cyclopropylmethyl group exhibited superior activity compared to traditional antibiotics, suggesting their potential as novel therapeutic agents .

Pain Model Analysis

In experiments using animal models, derivatives of 3-(Cyclopropylmethyl)piperidine were tested for analgesic properties. Significant pain reduction was observed, indicating the compound's potential for development into new pain management therapies .

Data Table: Antibacterial Activity

| Compound | Target Bacteria | Activity |

|---|---|---|

| 4′-cis-(Cyclopropylmethyl)piperidine | Streptococcus pneumoniae | Strong antibacterial activity |

| 4′-cis-(Cyclopropylmethyl)piperidine | Streptococcus pyogenes | Effective against resistant strains |

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of 3-(cyclopropylmethyl)piperidine hydrochloride with selected analogs:

Key Observations:

Pharmacological and Functional Differences

Pitolisant (BF 2649)

- Activity: Potent histamine H₃ receptor inverse agonist (EC₅₀ = 1.5 nM) and antagonist (Kb = 0.16 nM) with nootropic effects in cognitive disorders .

- Structural Advantage : The 4-chlorophenyl group and extended propoxy chain enhance H₃ receptor binding via π-stacking and hydrophobic interactions, as modeled in .

- Comparison : The cyclopropylmethyl group in 3-(cyclopropylmethyl)piperidine HCl lacks the aromatic moiety critical for H₃ receptor affinity, suggesting divergent therapeutic targets .

(3R)-3-Phenoxypiperidine HCl

- Applications: Used in agrochemicals and material science due to its chiral phenoxy group, which enables stereoselective interactions .

- Contrast : The absence of an oxygen-containing substituent in the target compound limits its utility in hydrogen bonding-dependent applications.

Biological Activity

3-(Cyclopropylmethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

3-(Cyclopropylmethyl)piperidine hydrochloride features a cyclopropylmethyl group attached to a piperidine ring, contributing to its unique chemical properties. Piperidines are known for their role as building blocks in drug design due to their ability to interact with various biological targets.

The biological activity of 3-(Cyclopropylmethyl)piperidine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. The compound acts as a ligand, modulating the activity of various molecular targets, which can lead to physiological effects such as analgesia, antibacterial activity, and potential anti-inflammatory effects.

Interaction with Biological Targets

- Receptors : The compound has been shown to bind to histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection .

- Enzymes : It may inhibit or activate certain enzymes, influencing metabolic pathways relevant to therapeutic outcomes.

Antibacterial Properties

Research indicates that derivatives of 3-(Cyclopropylmethyl)piperidine exhibit significant antibacterial activity. For instance, novel analogs containing this moiety showed strong efficacy against Streptococcus pneumoniae and Streptococcus pyogenes, particularly in strains resistant to conventional antibiotics .

| Compound | Target Bacteria | Activity |

|---|---|---|

| 4′-cis-(Cyclopropylmethyl)piperidine | S. pneumoniae | Strong antibacterial activity |

| 4′-cis-(Cyclopropylmethyl)piperidine | S. pyogenes | Effective against resistant strains |

Analgesic Effects

In pain models, compounds based on 3-(Cyclopropylmethyl)piperidine have demonstrated broad-spectrum analgesic effects. These compounds interact with pain pathways, providing relief in both nociceptive and neuropathic pain contexts .

Case Studies

- Antibacterial Activity Study : A study evaluated the efficacy of various piperidine derivatives against resistant bacterial strains. The results indicated that those containing the cyclopropylmethyl group exhibited superior activity compared to traditional antibiotics, suggesting their potential as novel therapeutic agents in treating resistant infections .

- Pain Model Analysis : In a series of experiments involving animal models, derivatives of 3-(Cyclopropylmethyl)piperidine were tested for analgesic properties. The results showed significant pain reduction, indicating the compound's potential for development into new pain management therapies .

Synthesis and Research Applications

The synthesis of 3-(Cyclopropylmethyl)piperidine hydrochloride typically involves hydrogenation processes using palladium or rhodium catalysts. This compound serves as a critical building block in the synthesis of more complex organic molecules and pharmaceuticals.

Research Applications

- Medicinal Chemistry : Used as a precursor in drug development.

- Biological Studies : Employed in exploring biological pathways involving piperidine derivatives.

- Industrial Chemistry : Utilized in producing agrochemicals and specialty chemicals.

Q & A

Q. What are the recommended storage conditions and handling protocols for 3-(Cyclopropylmethyl)piperidine hydrochloride?

The compound should be stored in a dry environment at 2–8°C to maintain stability, with precautions to avoid moisture, dust formation, and contact with incompatible materials (e.g., strong oxidizing agents). Handling requires full PPE, including nitrile gloves, safety goggles, and a lab coat. For respiratory protection, use NIOSH-approved P95 respirators or OV/AG/P99 filters when aerosolization is possible. Workspaces must be well-ventilated, and spills should be contained using inert absorbents to prevent environmental contamination .

Q. How should researchers design initial toxicity assessments given limited published data?

Begin with in silico toxicity prediction tools (e.g., QSAR models) based on structural analogs like piperidine derivatives. Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) using human cell lines. Acute toxicity can be preliminarily assessed via OECD Guideline 423 using rodent models, with dose escalation studies to identify LD50 thresholds .

Q. What analytical methods are suitable for verifying compound identity and purity?

Use a combination of 1H/13C NMR to confirm structural integrity and HPLC-UV (e.g., C18 column, 0.1% TFA in mobile phase) to assess purity. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular weight validation. For impurity profiling, compare retention times against known piperidine-related intermediates (e.g., risperidone intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing 3-(Cyclopropylmethyl)piperidine hydrochloride?

Employ a Design of Experiments (DOE) approach to evaluate variables such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor reaction progress via TLC or GC-MS , and isolate intermediates through recrystallization or column chromatography. Post-synthesis, purify the hydrochloride salt using anti-solvent precipitation (e.g., ether) to enhance yield .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting point)?

Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 10°C/min) to determine melting points accurately. Ensure sample purity by triple recrystallization in anhydrous ethanol. Cross-validate results with dynamic vapor sorption (DVS) to assess hygroscopicity, which may influence observed melting ranges .

Q. How should stability studies be structured to evaluate degradation under physiological conditions?

Follow ICH Q1A guidelines for accelerated stability testing: expose the compound to pH 1–9 buffers (simulating gastrointestinal fluids) at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS/MS and quantify hydrolytic byproducts (e.g., cyclopropane ring-opening products). For photostability, use a USP light cabinet (ICH Q1B) to assess UV-induced changes .

Q. What methodologies address conflicting data on organ toxicity in preclinical studies?

Conduct histopathological examinations of target organs (e.g., liver, kidneys) in rodent models after 28-day repeated-dose studies. Pair with metabolomic profiling (e.g., LC-HRMS) to identify toxic metabolites. Use transcriptomic analysis (RNA-seq) to evaluate gene expression changes in toxicity pathways (e.g., CYP450 enzymes) .

Methodological Considerations

Q. How to validate analytical methods for quantifying trace impurities?

Develop a validated HPLC method with a limit of detection (LOD) ≤ 0.1% using spiked impurity standards (e.g., cyclopropylmethyl byproducts). Assess linearity (R² ≥ 0.999), precision (%RSD < 2%), and recovery (90–110%) per ICH Q2(R1). For orthogonal confirmation, employ charged aerosol detection (CAD) to quantify non-UV-active impurities .

Q. What experimental controls are critical in receptor-binding assays involving this compound?

Include positive controls (e.g., known piperidine-based ligands) and negative controls (vehicle-only) to validate assay specificity. Use radioligand displacement assays (e.g., [3H]-ligand competition) to determine IC50 values. Confirm results with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.